N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as Compound A, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including cancer treatment and inflammation reduction.
Wirkmechanismus
The mechanism of action of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound A inhibits the activity of various enzymes involved in cancer cell growth, such as cyclin-dependent kinases and histone deacetylases. Additionally, this compound A also inhibits the activity of various enzymes involved in inflammation, such as phosphodiesterases and cyclooxygenases.
Biochemical and Physiological Effects:
This compound A has various biochemical and physiological effects on cancer cells and inflammation. In cancer cells, this compound A induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, this compound A also inhibits the migration and invasion of cancer cells. In inflammation, this compound A reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A in lab experiments is its high potency and selectivity. This compound A has a high affinity for its target enzymes, leading to a more specific inhibition of cancer cell growth and inflammation. Additionally, this compound A has shown low toxicity in various in vitro and in vivo studies. However, one of the major limitations of this compound A is its complex synthesis method, which requires a high degree of expertise in synthetic organic chemistry.
Zukünftige Richtungen
There are various future directions for the study of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A. One of the most promising directions is the development of more efficient and cost-effective synthesis methods. Additionally, more studies are needed to explore the potential therapeutic applications of this compound A in other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the combination of this compound A with other drugs or therapies may also enhance its therapeutic effects. Overall, the study of this compound A has shown promising results in various scientific research studies, and further research is needed to fully explore its potential therapeutic applications.
Synthesemethoden
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A is synthesized through a series of chemical reactions involving various reagents and solvents. The synthesis method involves the reaction of 2-phenylmorpholine with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with thiophen-2-ylmethylamine to form this compound A. The overall synthesis method of this compound A is complex and requires a high degree of expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound A is in cancer treatment. Studies have shown that this compound A inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound A has also been studied for its potential anti-inflammatory effects. Studies have shown that this compound A reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-17(12-21-19(25)18(24)20-11-15-7-4-10-27-15)22-8-9-26-16(13-22)14-5-2-1-3-6-14/h1-7,10,16H,8-9,11-13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNPSQFHFXXGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.